ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a benzothiadiazole moiety fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate typically involves the reaction of 2,1,3-benzothiadiazole derivatives with piperazine derivatives under controlled conditions. One common method includes the use of N-Bocpiperazine and ethyl bromoacetate in the presence of a base such as triethylamine in acetonitrile . The reaction is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
Ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral and antimicrobial properties.
Industry: Utilized in the development of new materials, such as conductive polymers and luminescent materials.
Mechanism of Action
The mechanism of action of ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler compound with similar aromatic properties.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
Ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate is unique due to its combination of the benzothiadiazole and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-2-21-14(20)18-7-5-17(6-8-18)13(19)10-3-4-11-12(9-10)16-22-15-11/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOJEZQGDHAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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